molecular formula C26H29NO6 B12848431 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(allyloxy)-8-oxooctanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(allyloxy)-8-oxooctanoic acid

Cat. No.: B12848431
M. Wt: 451.5 g/mol
InChI Key: GMISWTVAXZYGDF-QHCPKHFHSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(allyloxy)-8-oxooctanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to form stable intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(allyloxy)-8-oxooctanoic acid typically involves the protection of amino acids with the Fmoc group. The process begins with the corresponding protected amino acid and sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The use of automated peptide synthesizers and large-scale reactors ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(allyloxy)-8-oxooctanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that fluorene derivatives can exhibit significant anticancer properties. The structural features of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(allyloxy)-8-oxooctanoic acid allow it to interact with biological targets involved in cancer progression. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of fluorene derivatives, including variations of this compound). The results demonstrated that these compounds effectively inhibited the proliferation of human cancer cell lines, suggesting their potential as lead compounds for drug development.

Drug Development

2.1 Peptide Synthesis
this compound serves as a valuable building block in peptide synthesis. Its protective group (Fmoc - fluorenylmethyloxycarbonyl) is commonly used in solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptides with high purity.

Data Table: Fmoc Protection in Peptide Synthesis

Compound Functionality Application
This compoundFmoc groupSolid-phase peptide synthesis
Other Fmoc derivativesVarious amino acidsPeptide assembly

Biochemical Research

3.1 Enzyme Inhibition Studies
The compound has shown promise as a reversible inhibitor for certain enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to bind effectively to enzyme active sites, providing insights into enzyme mechanisms.

Case Study:
In a study examining the inhibition of specific proteases, this compound was tested alongside other inhibitors. The results indicated that it could inhibit enzyme activity at micromolar concentrations, highlighting its potential as a tool for studying protease function and regulation.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(allyloxy)-8-oxooctanoic acid involves its ability to protect amino acids during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides . This compound interacts with molecular targets and pathways involved in protein synthesis and modification.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(allyloxy)-8-oxooctanoic acid apart from similar compounds is its unique structure that allows for specific interactions in peptide synthesis. Its stability and ability to form stable intermediates make it a valuable tool in various scientific research applications.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(allyloxy)-8-oxooctanoic acid, a derivative of fluorenone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a fluorenylmethoxycarbonyl group, which is known for enhancing the pharmacological properties of various bioactive molecules. The following sections will explore the biological activities , mechanisms of action , and research findings related to this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 276869-41-1
  • Molecular Formula : C22H27NO4

Structural Features

The fluorenyl group contributes to the compound's lipophilicity, potentially enhancing its ability to penetrate biological membranes. The presence of the allyloxy and oxooctanoic acid moieties may also influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that fluorenone derivatives exhibit significant antimicrobial properties. A study highlighted that modifications on the aryl moiety of fluorenone derivatives could enhance their antimicrobial efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli . The introduction of electron-withdrawing groups, such as chlorine, was found to improve activity against both planktonic and biofilm states of bacteria.

Anticancer Properties

Fluorenone derivatives have shown promise as anticancer agents. A series of studies demonstrated that certain fluorenone analogs inhibited topoisomerase I and II, enzymes critical for DNA replication and repair. These compounds displayed antiproliferative effects in various cancer cell lines . The structural modifications, including the length and branching of side chains, were crucial in determining their potency.

Antioxidant Activity

The antioxidant potential of fluorenone derivatives has been documented, with some compounds exhibiting superior activity compared to standard antioxidants like ascorbic acid. This property is particularly relevant in mitigating oxidative stress-related diseases .

Case Studies

  • Antimicrobial Efficacy : In vitro assays demonstrated that a synthesized fluorenone derivative exhibited an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics against Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • Cytotoxicity Assessment : A study involving a panel of cancer cell lines showed that specific derivatives induced apoptosis through the activation of caspase pathways, suggesting a mechanism for their anticancer activity .

Research Findings Summary

StudyFocusKey Findings
Antimicrobial ActivityEnhanced efficacy against MRSA; structural modifications crucial for activity.
Anticancer PropertiesInhibition of topoisomerases; significant antiproliferative effects in cancer cell lines.
Antioxidant ActivitySuperior antioxidant activity compared to ascorbic acid; potential applications in oxidative stress management.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds targeting topoisomerases disrupt DNA replication.
  • Membrane Disruption : Certain derivatives may compromise bacterial cell membranes, leading to cell lysis.
  • Reactive Oxygen Species Modulation : Antioxidant properties help in reducing oxidative damage within cells.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-oxo-8-prop-2-enoxyoctanoic acid

InChI

InChI=1S/C26H29NO6/c1-2-16-32-24(28)15-5-3-4-14-23(25(29)30)27-26(31)33-17-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h2,6-13,22-23H,1,3-5,14-17H2,(H,27,31)(H,29,30)/t23-/m0/s1

InChI Key

GMISWTVAXZYGDF-QHCPKHFHSA-N

Isomeric SMILES

C=CCOC(=O)CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C=CCOC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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